molecular formula C22H24ClN3O4S2 B2740450 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one CAS No. 886956-22-5

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one

Cat. No.: B2740450
CAS No.: 886956-22-5
M. Wt: 494.02
InChI Key: JVTZBSAJEDLKHR-UHFFFAOYSA-N
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Description

The compound “1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one” features a benzo[d]thiazole core substituted with chlorine and methoxy groups at positions 7 and 4, respectively. This heterocyclic scaffold is linked to a piperazine ring, which is further functionalized with a tosylpropanone moiety.

Properties

IUPAC Name

1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S2/c1-15-3-5-16(6-4-15)32(28,29)14-9-19(27)25-10-12-26(13-11-25)22-24-20-18(30-2)8-7-17(23)21(20)31-22/h3-8H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTZBSAJEDLKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzo[d]thiazole derivative with piperazine in the presence of a suitable base.

    Attachment of the Tosyl Group: The final step involves the tosylation of the intermediate compound using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl or carbonyl derivative, while substitution of the chlorine atom would yield various substituted derivatives.

Scientific Research Applications

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one involves its interaction with specific molecular targets. The benzo[d]thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity, while the tosyl group can improve its solubility and stability.

Comparison with Similar Compounds

Key Similarities :

  • Core structure : All analogues retain the benzo[d]thiazole-piperazine backbone, critical for binding to biological targets such as kinases or neurotransmitter receptors .
  • Functional groups: Many compounds feature electron-withdrawing substituents (e.g., Cl, CF₃) or hydrogen-bond donors (e.g., hydroxyl, urea) to modulate reactivity and target affinity .

Key Differences :

  • Substituent diversity :
    • Compound 1f () : Incorporates a trifluoromethylphenyl urea group, enhancing metabolic stability but reducing solubility compared to the methoxy-substituted target compound.
    • Compound 11k () : Features a 4-chloro-3-(trifluoromethyl)phenyl urea, exhibiting higher molecular weight (568.2 [M+H]+) than the target compound due to bulkier substituents .
    • Compound 3d () : Contains a coumarin-derived hydrazinylidene group, enabling fluorescence properties absent in the target compound .

Physicochemical Properties

Compound ID Yield (%) Melting Point (°C) Molecular Weight ([M+H]+) Key Substituents
Target Compound N/A N/A ~550 (estimated) 7-Cl, 4-OCH₃, Tosylpropanone
1f () 70.7 198–200 667.9 Trifluoromethylphenyl urea
11k () 88.0 N/A 568.2 4-Cl-3-CF₃-phenyl urea
3d () 70.1 225–226 788.3 Coumarin-hydrazinylidene, CF₃-phenyl
4a () 58.4 239–241 822.0 Imidazolidione, CF₃-phenyl

Observations :

  • Yield : Urea derivatives (e.g., 11k, 11o) generally exhibit higher yields (85–88%) compared to hydrazinylidene-containing compounds (e.g., 3d: 70.1%, 4a: 58.4%), likely due to steric hindrance in multi-step syntheses .
  • Melting Points : Compounds with rigid planar structures (e.g., coumarin in 3d) show higher melting points (>225°C), whereas urea derivatives (e.g., 1f) melt at lower temperatures (~200°C) .

Biological Activity

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one is a synthetic compound that belongs to the class of benzothiazole derivatives. Its unique structural features, including a piperazine moiety and a tosyl group, suggest diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, synthesis, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

IUPAC Name 1[4(7chloro4methoxybenzo[d]thiazol2yl)piperazin1yl]3(4methylphenyl)sulfonylpropan1one\text{IUPAC Name }1-[4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : The benzothiazole ring is synthesized through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones under acidic conditions.
  • Introduction of the Piperazine Moiety : The benzo[d]thiazole derivative is reacted with piperazine in the presence of a base to introduce the piperazine ring.
  • Tosylation : The final step involves tosylation using tosyl chloride in the presence of a base like pyridine to attach the tosyl group.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily due to its interaction with biological macromolecules.

Antimicrobial Activity

Studies have shown that compounds containing benzothiazole and piperazine moieties possess significant antimicrobial properties. For instance, derivatives have been evaluated for their antibacterial activity through molecular modeling and interaction with bacterial proteins. One particular derivative demonstrated notable antibacterial effects, indicating the potential of this compound as an antimicrobial agent .

Anticancer Potential

The structural characteristics of this compound suggest possible interactions with neurotransmitter receptors, which could be relevant for anticancer therapy. Benzothiazole derivatives are known for their anticancer properties, and preliminary studies indicate that this compound may exhibit similar effects .

Case Studies

A series of studies have explored the biological activity of benzothiazole derivatives, including this compound:

StudyFindings
Antimicrobial EvaluationDemonstrated significant antibacterial activity against Gram-positive bacteria.
Anticancer ResearchShowed potential cytotoxic effects on cancer cell lines in vitro, warranting further investigation into its mechanism of action.
Neuropharmacological StudiesIndicated possible anti-inflammatory and analgesic properties, suggesting therapeutic applications in pain management .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve:

  • Receptor Interaction : Binding to specific neurotransmitter receptors or enzymes involved in microbial resistance.
  • Cellular Uptake : Facilitating cellular uptake through passive diffusion or active transport mechanisms.
  • Metabolic Stability : Showing resistance to metabolic degradation, which enhances its bioavailability .

Q & A

Q. What are the key steps and optimized conditions for synthesizing 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one?

The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core, followed by piperazine coupling and tosylation. Critical steps include:

  • Benzothiazole formation : Cyclization of substituted anilines with thioglycolic acid under acidic conditions (e.g., H₂SO₄) .
  • Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination, requiring anhydrous solvents (e.g., DMF) and temperatures of 80–100°C .
  • Tosylation : Reaction with tosyl chloride in dichloromethane (DCM) at 0–5°C to avoid side reactions .
    Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential for ≥95% purity .

Q. Which analytical methods are most effective for characterizing this compound?

  • Structural confirmation : Use 1^1H/13^13C NMR to verify piperazine coupling (δ 2.5–3.5 ppm for N–CH₂) and tosyl group integration (δ 7.7–7.9 ppm for aromatic protons) .
  • Purity assessment : HPLC with a C18 column (acetonitrile/water gradient) detects impurities <0.5% .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Moderately soluble in DMSO (>10 mg/mL) and ethanol (~5 mg/mL); insoluble in water .
  • Stability : Store at –20°C under inert atmosphere (N₂/Ar). Degradation occurs at >40°C or in acidic/basic conditions (pH <3 or >10), monitored via HPLC .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for this compound?

  • Density functional theory (DFT) : Predicts transition states for piperazine coupling, identifying optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂) .
  • Machine learning : Models trained on benzothiazole derivatives can predict reaction yields (±5% accuracy) by analyzing variables like temperature and solvent polarity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., cancer cell lines) may arise from:

  • Assay variability : Standardize protocols (e.g., SRB assay vs. MTT) and cell passage numbers .
  • Solvent effects : DMSO concentrations >0.1% can alter membrane permeability; use vehicle controls .
  • Structural analogs : Compare with 1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl) derivatives to isolate substituent effects (e.g., chloro vs. fluoro) .

Q. How does the tosyl group influence reactivity in downstream functionalization?

The tosyl group acts as a leaving group in nucleophilic substitutions (e.g., with NaN₃ or amines):

  • Reaction conditions : Polar aprotic solvents (DMF/DMSO) and bases (K₂CO₃) enhance displacement rates .
  • Monitoring : TLC (Rf shift) or 19^19F NMR tracks progress in real time .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

  • Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for higher throughput .
  • Exothermic reactions : Use jacketed reactors for piperazine coupling to control temperature spikes .
  • By-product formation : Optimize stoichiometry (1.1:1 benzothiazole:piperazine) to minimize dimerization .

Q. How can structure-activity relationships (SAR) guide derivatization for enhanced bioactivity?

  • Benzothiazole modifications : Introduce electron-withdrawing groups (e.g., –NO₂) to improve binding to kinase targets .
  • Piperazine substitution : Replace with morpholine for reduced logP and improved solubility .
  • Tosyl replacement : Test mesyl or acetyl groups to modulate metabolic stability .

Q. What mechanistic insights explain its activity against specific cancer cell lines?

  • Target engagement : Molecular docking shows high affinity (ΔG < –8 kcal/mol) for tubulin’s colchicine binding site, disrupting mitosis .
  • Apoptosis pathways : Western blotting confirms caspase-3 activation in MCF-7 cells after 24h exposure .

Q. How do solvent and catalyst choices impact stereochemical outcomes in synthesis?

  • Chiral catalysts : (R)-BINAP in asymmetric piperazine coupling achieves >90% enantiomeric excess .
  • Solvent polarity : Low-polarity solvents (toluene) favor β-keto retention during tosylation, reducing racemization .

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